

1-Indanol Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Indanol

Cat. No.: B7721596

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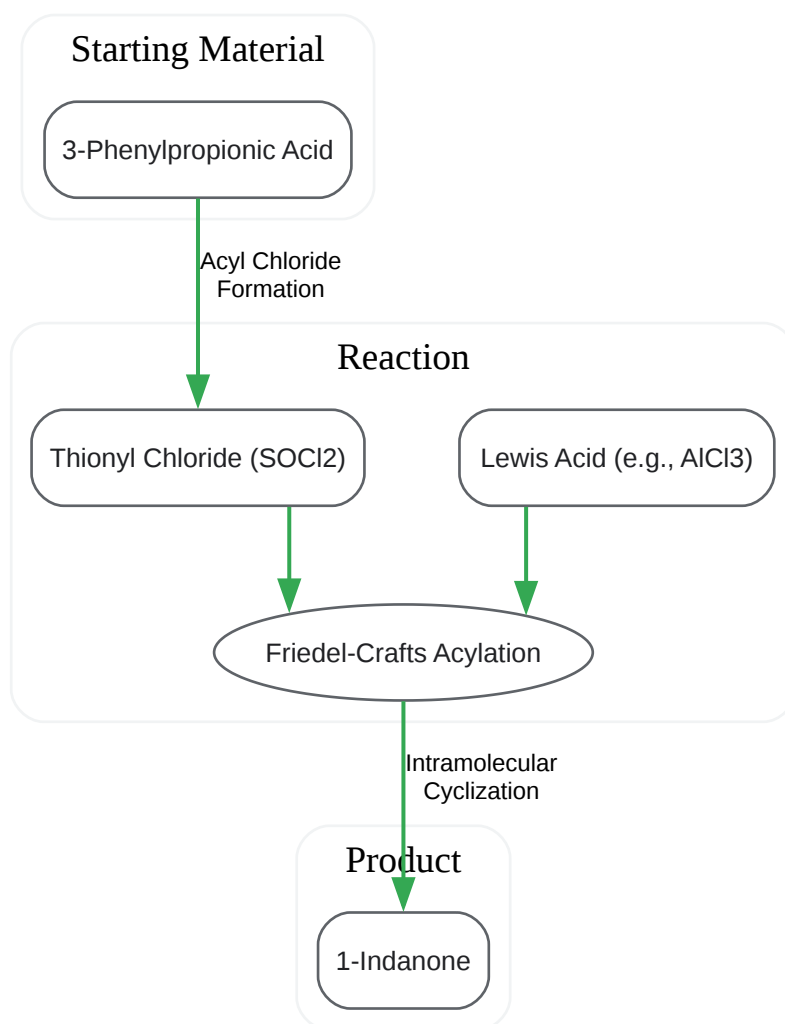
Introduction

The **1-indanol** scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in a wide array of biologically active compounds. Its rigid bicyclic framework provides a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the medicinal chemistry of **1-indanol** derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and visual representations of key signaling pathways and synthetic workflows are included to facilitate further research and drug development in this promising area.

Synthesis of the 1-Indanol Core

The **1-indanol** core is typically synthesized from 1-indanone, which can be prepared through several methods, most notably the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.^{[1][2][3]} The resulting 1-indanone serves as a versatile intermediate for the synthesis of a diverse library of **1-indanol** derivatives.

Experimental Workflow: Synthesis of 1-Indanone via Friedel-Crafts Acylation



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Caption: General workflow for the synthesis of 1-indanone.

Biological Activities of 1-Indanol Derivatives

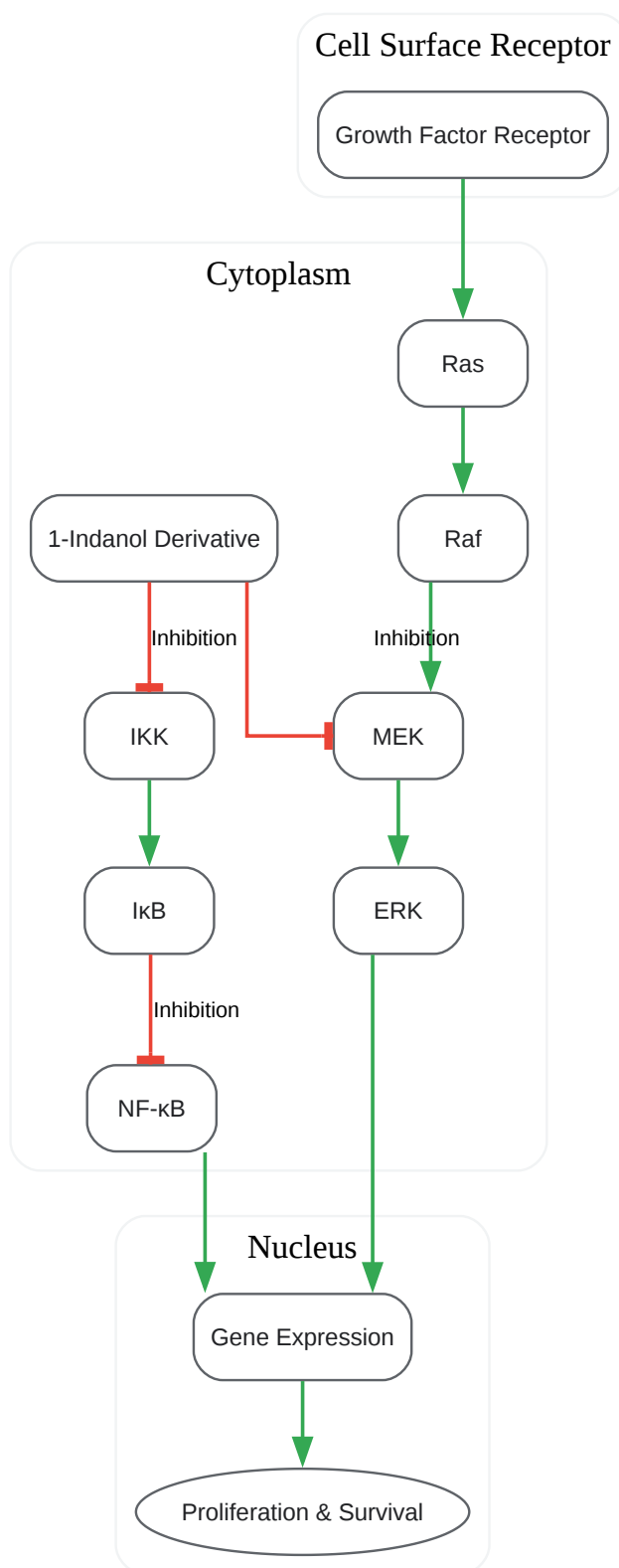
1-Indanol derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads for the development of novel therapeutics for various diseases.

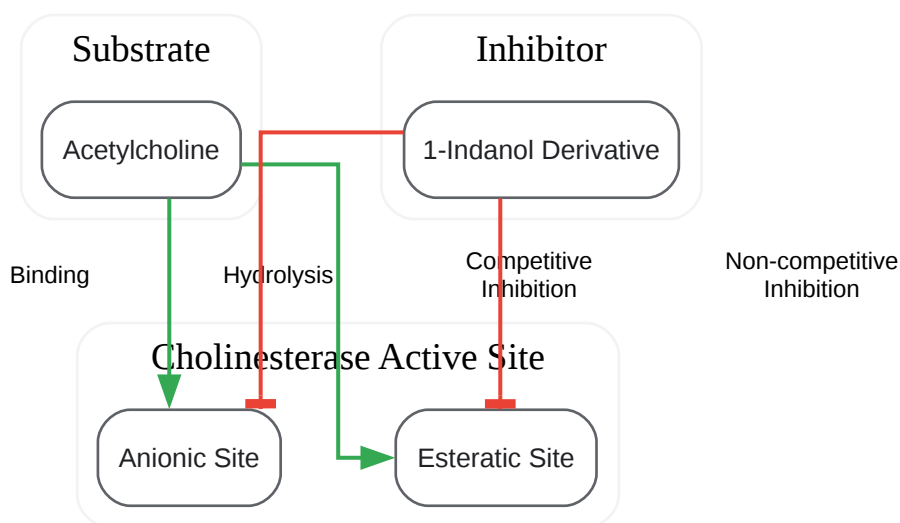
Anticancer Activity

A significant area of research has focused on the anticancer potential of **1-indanol** derivatives. These compounds have been shown to exert their effects through various mechanisms,

including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Several indanone derivatives have been reported to inhibit the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) signaling pathways, which are frequently dysregulated in cancer.[4][5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.





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